4-chloro-5-nitro-1-tosyl-1H-pyrrolo[2,3-b]pyridine
Overview
Description
4-chloro-5-nitro-1-tosyl-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the molecular formula C14H10ClN3O4S and a molecular weight of 351.77 g/mol . It is characterized by the presence of a chloro group, a nitro group, and a tosyl group attached to a pyrrolo[2,3-b]pyridine core. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-chloro-5-nitro-1-tosyl-1H-pyrrolo[2,3-b]pyridine involves several steps. One common synthetic route includes the nitration of 4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine, followed by purification under inert atmosphere conditions at temperatures between 2-8°C . Industrial production methods typically involve large-scale nitration reactions, followed by crystallization and purification processes to achieve high purity levels.
Chemical Reactions Analysis
4-chloro-5-nitro-1-tosyl-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents such as hydrogen gas or metal hydrides, resulting in the conversion of the nitro group to an amino group.
Common reagents used in these reactions include hydrogen gas, metal hydrides, and nucleophiles such as amines and thiols. Major products formed from these reactions include amino derivatives and substituted pyrrolo[2,3-b]pyridines.
Scientific Research Applications
4-chloro-5-nitro-1-tosyl-1H-pyrrolo[2,3-b]pyridine is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: This compound is used in the study of biological pathways and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 4-chloro-5-nitro-1-tosyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The chloro and tosyl groups can also participate in interactions with enzymes and receptors, modulating their activity and function .
Comparison with Similar Compounds
4-chloro-5-nitro-1-tosyl-1H-pyrrolo[2,3-b]pyridine can be compared with other similar compounds, such as:
4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine: Lacks the nitro group, resulting in different reactivity and applications.
5-nitro-1-tosyl-1H-pyrrolo[2,3-b]pyridine: Lacks the chloro group, leading to variations in chemical behavior and biological activity.
The presence of both chloro and nitro groups in this compound makes it unique, providing a combination of reactivity and functionality that is not found in its analogs.
Properties
IUPAC Name |
4-chloro-1-(4-methylphenyl)sulfonyl-5-nitropyrrolo[2,3-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O4S/c1-9-2-4-10(5-3-9)23(21,22)17-7-6-11-13(15)12(18(19)20)8-16-14(11)17/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUEDKJPOBOGQPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C(=CN=C32)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1421338-17-1 | |
Record name | 4-chloro-5-nitro-1-tosyl-1H-pyrrolopyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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